molecular formula C18H24N2O2S B2877350 2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide CAS No. 2034526-52-6

2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide

Cat. No.: B2877350
CAS No.: 2034526-52-6
M. Wt: 332.46
InChI Key: FBAOZPRLIFGNGI-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide (CAS 2034526-52-6) is an organic compound with the molecular formula C18H24N2O2S and a molecular weight of 332.5 g/mol . Its structure features a 1-methyl-1H-indole moiety linked to a hydroxyethyl acetamide chain, which is further functionalized with a cyclopentylthio group . This unique architecture, combining heterocyclic and aliphatic components, may be of significant interest in early-stage chemical and pharmacological research for exploring structure-activity relationships. As a novel synthetic molecule, its specific biological activity, mechanism of action, and primary research applications are currently under investigation and not yet fully characterized in the public scientific literature. Researchers are encouraged to investigate its potential as a key intermediate or a lead compound in various discovery programs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-20-9-8-13-10-14(6-7-16(13)20)17(21)11-19-18(22)12-23-15-4-2-3-5-15/h6-10,15,17,21H,2-5,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAOZPRLIFGNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CSC3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Structural Variations: Indole Substitution: The target compound’s 1-methylindole contrasts with 5-methoxy or 5-nitro substituents in analogs (). Methyl groups enhance metabolic stability compared to electron-withdrawing nitro groups () . Thioether vs. Side Chain Diversity: The hydroxyethyl group in the target compound may enhance hydrogen bonding compared to methoxyethyl () or phenylethyl () groups, influencing target selectivity .

Biological Activity: Compounds with 4-chlorobenzoyl groups () are associated with COX inhibition, suggesting the target compound may share this mechanism . The nitro group in ’s compound likely confers reactive properties, differing from the target’s non-reactive methyl group .

Synthetic Approaches :

  • Thioether formation (target compound) may require specialized conditions (e.g., Pd catalysis, ) compared to standard sulfonamide or amide couplings .
  • HPLC purification () and carbodiimide-mediated coupling () are common across analogs .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Hydroxyethyl and methoxy groups () improve aqueous solubility over purely aromatic substituents .
  • Metabolic Stability : The 1-methylindole in the target compound may reduce oxidative metabolism compared to unsubstituted indoles () .

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